1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl
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Overview
Description
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl is a chemical compound with a complex structure that includes a cyclopentathiene ring, an isopropylamino group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl typically involves multiple steps:
Formation of the Cyclopentathiene Ring: The cyclopentathiene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Attachment of the Propanol Backbone: The propanol backbone is introduced through an etherification reaction, where the hydroxyl group of the propanol reacts with the cyclopentathiene ring.
Introduction of the Isopropylamino Group: The isopropylamino group is added via an amination reaction, where an isopropylamine reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the reactions in batches, ensuring precise control over reaction conditions.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Forms: Compounds with fewer oxygen-containing functional groups.
Substituted Compounds: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl has several scientific research applications:
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine
Pharmacology: It is investigated for its potential therapeutic effects, including its role as a beta-blocker or other pharmacological activities.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific receptors or enzymes in biological systems, leading to a cascade of biochemical events.
Pathways Involved: It may modulate signaling pathways, such as the adrenergic signaling pathway, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker with a similar propanol backbone.
Atenolol: Another beta-blocker with structural similarities.
Uniqueness
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl is unique due to its cyclopentathiene ring, which imparts distinct chemical and biological properties compared to other beta-blockers. This uniqueness may translate to different pharmacological effects and potential therapeutic applications.
Properties
CAS No. |
85462-74-4 |
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Molecular Formula |
C13H22ClNO2S |
Molecular Weight |
291.84 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-9(2)14-6-10(15)7-16-12-8-17-13-5-3-4-11(12)13;/h8-10,14-15H,3-7H2,1-2H3;1H |
InChI Key |
YBNNDCILUPCINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CSC2=C1CCC2)O.Cl |
Origin of Product |
United States |
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